9-[3-(2-Fluorophenoxy)propyl]carbazole
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Overview
Description
9-[3-(2-Fluorophenoxy)propyl]carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a fluorophenoxy group, imparts distinct chemical and physical properties that make it valuable for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[3-(2-Fluorophenoxy)propyl]carbazole typically involves the reaction of carbazole with 3-(2-fluorophenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 9-[3-(2-Fluorophenoxy)propyl]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced carbazole derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
9-[3-(2-Fluorophenoxy)propyl]carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers with unique optoelectronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
Mechanism of Action
The mechanism of action of 9-[3-(2-Fluorophenoxy)propyl]carbazole involves its interaction with specific molecular targets and pathways. The compound’s fluorophenoxy group enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
9H-Carbazole: A parent compound with similar structural features but lacking the fluorophenoxy group.
3,6-Dibromo-9H-carbazole: A brominated derivative with different reactivity and applications.
9-(2-Ethylhexyl)-9H-carbazole: A substituted carbazole with distinct physical properties and uses
Uniqueness: 9-[3-(2-Fluorophenoxy)propyl]carbazole is unique due to the presence of the fluorophenoxy group, which imparts enhanced chemical stability, binding affinity, and specific reactivity compared to other carbazole derivatives. This makes it particularly valuable for applications requiring high-performance materials and targeted biological interactions .
Properties
IUPAC Name |
9-[3-(2-fluorophenoxy)propyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c22-18-10-3-6-13-21(18)24-15-7-14-23-19-11-4-1-8-16(19)17-9-2-5-12-20(17)23/h1-6,8-13H,7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHUDZKGTDTXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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